

BAM15: A Novel Tool for Interrogating Mitochondrial Respiration in Cancer Cells

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Compound of Interest		
Compound Name:	BAM 15	
Cat. No.:	B1667726	Get Quote

Application Note and Protocols

For researchers, scientists, and drug development professionals, understanding the metabolic vulnerabilities of cancer cells is paramount. Mitochondrial respiration, a key energy-producing pathway, presents a promising therapeutic target. BAM15, a novel small-molecule mitochondrial uncoupler, offers a potent and specific tool to dissect the role of oxidative phosphorylation (OXPHOS) in cancer cell bioenergetics, proliferation, and survival. This document provides detailed application notes and experimental protocols for utilizing BAM15 in cancer research.

Introduction to BAM15

BAM15 is a potent mitochondrial protonophore uncoupler that disrupts the coupling between the electron transport chain (ETC) and ATP synthesis.[1][2][3][4] By facilitating proton transport across the inner mitochondrial membrane, BAM15 dissipates the proton gradient, leading to an increase in oxygen consumption and energy expenditure as heat, without a corresponding increase in ATP production.[1] Unlike classical uncouplers, BAM15 exhibits a wider effective concentration range and lower cellular toxicity, making it a superior tool for studying mitochondrial function.

Mechanism of Action

BAM15's primary mechanism involves the uncoupling of oxidative phosphorylation. This leads to a cascade of cellular events, including:



- Increased Mitochondrial Respiration: By dissipating the proton motive force, BAM15 relieves
 the backpressure on the ETC, leading to a significant increase in the oxygen consumption
 rate (OCR).
- Depolarization of Mitochondrial Membrane Potential ($\Delta \Psi m$): The influx of protons into the mitochondrial matrix leads to a sustained depolarization of the mitochondrial membrane.
- Reduced ATP Production: The uncoupling of the ETC from ATP synthase results in a decrease in mitochondrial ATP synthesis.
- Activation of AMP-activated Protein Kinase (AMPK): The decrease in cellular energy status, reflected by a lower ATP/AMP ratio, activates AMPK, a master regulator of cellular energy homeostasis.
- Induction of Apoptosis and Inhibition of Proliferation: In various cancer cell lines, BAM15 has been shown to inhibit proliferation and induce apoptosis, often through the production of reactive oxygen species (ROS).

Applications in Cancer Research

BAM15 is a versatile tool for investigating several aspects of cancer cell metabolism and physiology:

- Studying Reliance on Oxidative Phosphorylation: Assess the dependency of different cancer cell types on mitochondrial respiration for energy production and proliferation.
- Investigating Metabolic Plasticity: Explore how cancer cells adapt their metabolism in response to mitochondrial stress induced by BAM15.
- Screening for Synergistic Drug Combinations: Identify compounds that enhance the anticancer effects of BAM15. For instance, it has been shown to enhance the activity of cytarabine in acute myeloid leukemia (AML).
- Evaluating Novel Therapeutic Strategies: Explore mitochondrial uncoupling as a potential anti-cancer therapy, particularly for tumors reliant on mitochondrial metabolism.



Data Presentation: Effects of BAM15 on Cancer Cells

The following tables summarize the quantitative effects of BAM15 on various cancer cell lines as reported in the literature.

Table 1: Inhibitory Concentrations of BAM15 in Cancer Cell Lines

Cell Line	Cancer Type	IC50 (μM)	Exposure Time (h)	Reference
MDA-MB-231	Triple-Negative Breast Cancer	~5-10	24	
E0771	Murine Mammary Cancer	~5-10	24	
AML Cells	Acute Myeloid Leukemia	Not specified	Not specified	

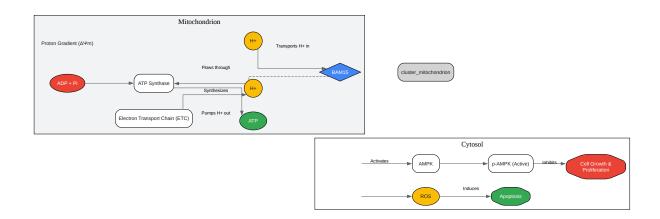
Table 2: Effects of BAM15 on Mitochondrial Respiration Parameters

Cell Line	BAM15 Concentrati on	Effect on Basal Respiration	Effect on ATP-Linked Respiration	Effect on Proton Leak	Reference
MDA-MB-231	50 ng/mL	Increased	Decreased	Increased	
E0771	50 ng/mL	Increased	Decreased	Increased	
C2C12 Myoblasts	20 μΜ	Increased	Decreased	Increased	

Mandatory Visualizations

Here are the diagrams for signaling pathways and experimental workflows.









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References

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